molecular formula C14H11ClNSe+ B12691856 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole CAS No. 60940-55-8

2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole

Cat. No.: B12691856
CAS No.: 60940-55-8
M. Wt: 307.67 g/mol
InChI Key: AFZSZZYLFTXTDK-UHFFFAOYSA-N
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Description

2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole is an organoselenium compound. Organoselenium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of selenium in the molecular structure often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole typically involves the reaction of benzyl chloride with a selenazole derivative under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with purification steps like recrystallization or chromatography to ensure high purity. The scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The selenium atom in the compound can undergo oxidation, forming selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield selenoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole can be used as a building block for more complex molecules. Its unique reactivity due to the selenium atom makes it valuable in creating novel compounds.

Biology and Medicine

Organoselenium compounds have been studied for their potential antioxidant and anticancer properties. The specific biological activities of this compound would require further research.

Industry

In materials science, such compounds can be used in the development of semiconductors and other advanced materials due to the unique properties imparted by selenium.

Mechanism of Action

The mechanism of action for 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole would depend on its specific application. In biological systems, it might interact with cellular components through redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3-chloro-1,2lambda(5)-benzothiazole: Similar structure but with sulfur instead of selenium.

    2-Benzyl-3-chloro-1,2lambda(5)-benzoxazole: Similar structure but with oxygen instead of selenium.

Uniqueness

The presence of selenium in 2-Benzyl-3-chloro-1,2lambda(5)-benzoselenazole imparts unique chemical reactivity and potential biological activity compared to its sulfur and oxygen analogs.

Properties

CAS No.

60940-55-8

Molecular Formula

C14H11ClNSe+

Molecular Weight

307.67 g/mol

IUPAC Name

2-benzyl-3-chloro-1,2-benzoselenazol-2-ium

InChI

InChI=1S/C14H11ClNSe/c15-14-12-8-4-5-9-13(12)17-16(14)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1

InChI Key

AFZSZZYLFTXTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(C3=CC=CC=C3[Se]2)Cl

Origin of Product

United States

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